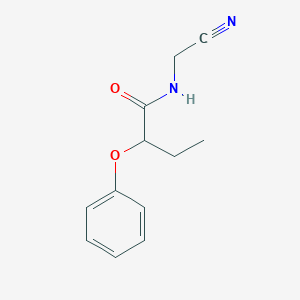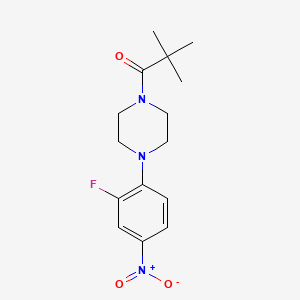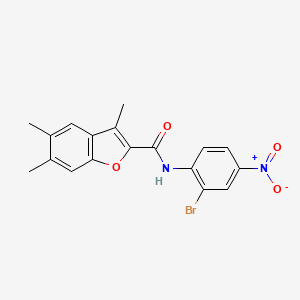
N-(cyanomethyl)-2-phenoxybutanamide
Descripción general
Descripción
N-(cyanomethyl)-2-phenoxybutanamide, also known as NPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPC is a synthetic compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers investigating a range of biological processes.
Mecanismo De Acción
N-(cyanomethyl)-2-phenoxybutanamide is thought to exert its effects by binding to and modulating the activity of certain ion channels and enzymes. Specifically, this compound has been shown to interact with the GABA-A receptor, the NMDA receptor, and the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of several neurotransmitters, including GABA, glutamate, and acetylcholine. Additionally, this compound has been shown to alter the activity of several ion channels, including the GABA-A receptor and the NMDA receptor. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-2-phenoxybutanamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied and its effects are well-characterized, making it a valuable tool for investigating a variety of biological processes. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the effects of endogenous compounds, as it is a synthetic compound that does not occur naturally in the body.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-2-phenoxybutanamide. One area of interest is the development of new compounds that are structurally similar to this compound but exhibit improved pharmacological properties. Additionally, this compound may be useful in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Finally, further research is needed to fully understand the mechanisms underlying the effects of this compound on neurotransmitter release, ion channel function, and enzyme activity.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-phenoxybutanamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and neuronal excitability. This compound has also been shown to inhibit the activity of certain enzymes, making it a useful tool for investigating the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-11(12(15)14-9-8-13)16-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMRAIOCSNXWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC#N)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4088314.png)
![3,5-dimethyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4088322.png)
![ethyl 4-(3-fluorobenzyl)-1-[1-methyl-2-(methylthio)ethyl]-4-piperidinecarboxylate](/img/structure/B4088332.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-pentanoylpiperazine](/img/structure/B4088335.png)

![2-chloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088353.png)
![5-(2,6-dichlorobenzyl)-1-(2-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088360.png)
![1-(2,4-dimethylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4088361.png)

![5-bromo-2-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088369.png)
![4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088377.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxyacetamide](/img/structure/B4088397.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4088405.png)